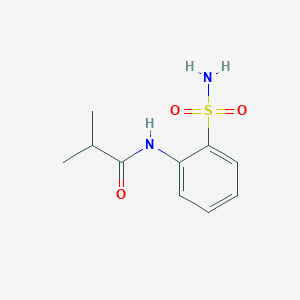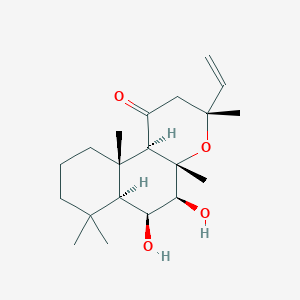
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii is a natural product found in Plectranthus barbatus with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Isolation
- Chemical Isolation : A study identified various labdane diterpenoids in Coleus forskohlii, including 6-acetyl-1-deoxyforskolin and 6-acetyl-1,9-dideoxyforskolin. These compounds were isolated using chromatographic techniques and spectroscopic methods, highlighting the complex chemical composition of the plant (Xu & Kong, 2006).
Pharmacological Applications
- Drug Metabolism Induction : Forskolin and its analogs like 1,9-dideoxyforskolin can induce CYP3A gene expression, functioning as agonists of the pregnane X receptor. This suggests potential applications in influencing drug metabolism (Ding & Staudinger, 2005).
- Antifungal Activity : Different solvent extracts of Coleus forskohlii, containing compounds like 1,9-dideoxy-7-deacetylforskohlin, demonstrated significant antifungal effects, especially against Candida albicans. This suggests potential applications in developing antifungal pharmaceuticals (D.S. & Lakshmankumar, 2015).
Biochemical Analysis and Structural Studies
- Bioactive Compound Analysis : Studies on the minor diterpenes from Coleus forskohlii, including the structural analysis of compounds like 1,9-dideoxy coleonol-B, provide insights into the plant's biochemical profile, crucial for understanding its therapeutic potential (Roy et al., 1993).
Impact on Cytochrome P450 Induction
- Cytochrome P450 Induction : A study evaluating the effect of Coleus forskohlii and its constituents, including 1,9-dideoxyforskolin, on cytochrome P450 mRNA expression, found no significant induction. This suggests a low potential for herb-drug interactions based on CYP450 induction (Nagarajappa et al., 2015).
Eigenschaften
CAS-Nummer |
64657-19-8 |
|---|---|
Produktname |
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-5,6-dihydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O4/c1-7-18(4)11-12(21)14-19(5)10-8-9-17(2,3)15(19)13(22)16(23)20(14,6)24-18/h7,13-16,22-23H,1,8-11H2,2-6H3/t13-,14+,15-,16-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
PNQDGVYRLQBNOL-GPRZKFDUSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1[C@@H]([C@@H]([C@@]3([C@@H]2C(=O)C[C@](O3)(C)C=C)C)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C(C3(C2C(=O)CC(O3)(C)C=C)C)O)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1C(C(C3(C2C(=O)CC(O3)(C)C=C)C)O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



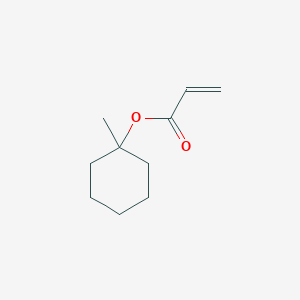
![3-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1626540.png)
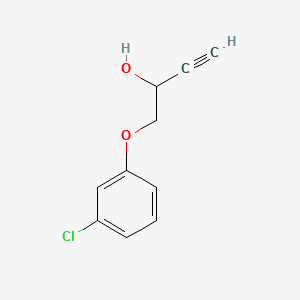
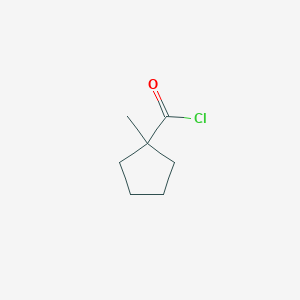
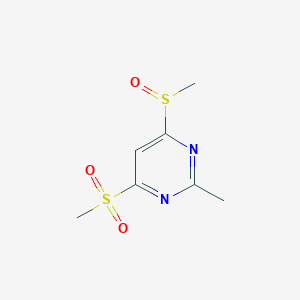
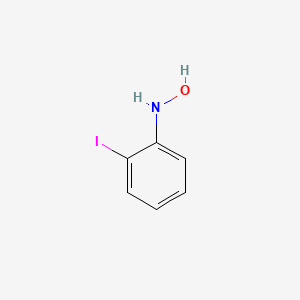
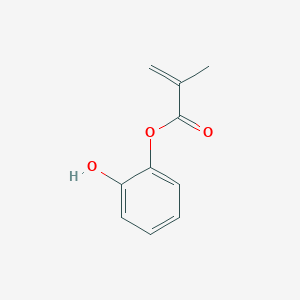
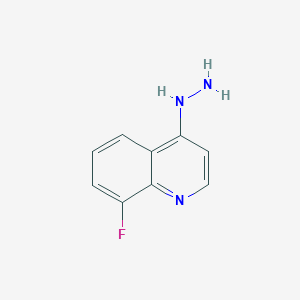
![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)
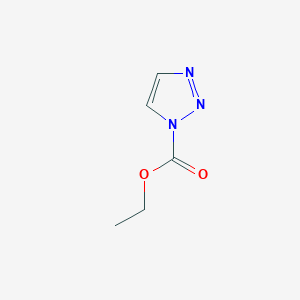
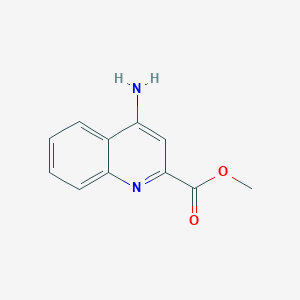
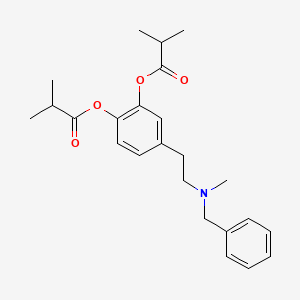
![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)
